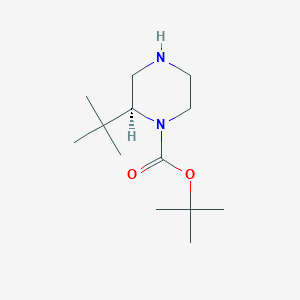

(S)-1-Boc-2-(tert-butyl)piperazine

CAS No.: 1263316-22-8

Cat. No.: VC8226368

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263316-22-8 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 |

| IUPAC Name | tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |

| Standard InChI Key | OYUQSTKTENQARL-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)[C@H]1CNCCN1C(=O)OC(C)(C)C |

| SMILES | CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C |

Introduction

Structural Features and Nomenclature

IUPAC Name: tert-Butyl (2S)-2-tert-butylpiperazine-1-carboxylate

Molecular Formula: C₁₃H₂₆N₂O₂

Molecular Weight: 242.36 g/mol

CAS Number: 1263316-22-8

Stereochemistry: The (S)-configuration at the C2 position introduces chirality, critical for asymmetric synthesis .

The molecule consists of a six-membered piperazine ring with two nitrogen atoms. One nitrogen is protected by a Boc group (tert-butoxycarbonyl), while the other bears a tert-butyl substituent. This steric arrangement influences reactivity and selectivity in synthetic applications .

Synthesis Methods

Boc Protection of Piperazine

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

This method yields mono-Boc-protected piperazine with >95% purity under optimized flow conditions .

Chemical Properties

The Boc group’s lability under acidic conditions enables deprotection for further functionalization, while the tert-butyl group stabilizes intermediates against undesired side reactions .

Applications in Organic Synthesis

Asymmetric Lithiation/Trapping

The compound serves as a substrate for enantioselective lithiation. Using sec-BuLi and chiral ligands (e.g., (–)-sparteine), α-functionalized piperazines are synthesized with high enantiomeric ratios (up to 95:5) .

Mechanism:

Pharmaceutical Intermediates

The compound is a precursor to kinase inhibitors and neuroactive agents. For example, it is used in the synthesis of Wee-1 kinase inhibitors, which are explored for anticancer therapies .

Research Findings

Steric Effects on Reactivity

Studies demonstrate that the tert-butyl group’s steric bulk improves yields in lithiation/trapping reactions by stabilizing transition states. For instance, Coldham et al. reported 85% yield for TMSCl trapping versus 65% with smaller substituents .

Enantioselective Functionalization

O’Brien and Campos achieved 89:11 enantiomeric ratio (er) in the asymmetric lithiation of N-Boc-piperazines using (+)-sparteine surrogate ligands . This highlights the compound’s utility in synthesizing enantiopure pharmaceuticals.

Table 1: Key Reactions and Outcomes

| Reaction Type | Conditions | Yield (%) | er |

|---|---|---|---|

| Lithiation/TMSCl | sec-BuLi, TMEDA, –78°C | 85 | – |

| Asymmetric Benzylation | sec-BuLi/(+)-26, –30°C | 72 | 95:5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume